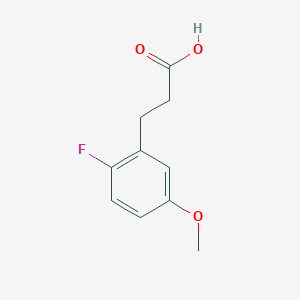

3-(2-Fluoro-5-methoxyphenyl)propanoic acid

Description

Contextualization within Fluorinated Aromatic Carboxylic Acid Derivatives

Fluorinated aromatic carboxylic acids are a class of organic compounds that have become increasingly important in pharmaceutical research and materials science. The incorporation of fluorine into an organic molecule can significantly alter its physicochemical properties. researchgate.netmdpi.com

Key properties influenced by fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, which can prevent metabolic breakdown of a drug molecule at that position, thereby increasing its biological half-life. researchgate.net

Lipophilicity: Fluorine substitution can increase the lipophilicity (the ability to dissolve in fats and lipids) of a molecule, which can enhance its ability to cross cell membranes. ajrconline.org

Binding Affinity: The high electronegativity of fluorine can lead to altered electronic properties within the molecule, potentially improving its binding affinity to target proteins or enzymes. mdpi.com

Acidity (pKa): The presence of an electron-withdrawing fluorine atom on the aromatic ring can increase the acidity of the carboxylic acid group, which can influence the molecule's solubility and interactions in a biological system. mdpi.com

3-(2-Fluoro-5-methoxyphenyl)propanoic acid exemplifies this class of compounds. The strategic placement of the fluorine atom at the ortho position to the propanoic acid side chain, along with the methoxy (B1213986) group at the meta position, creates a specific electronic and steric profile. This makes the compound a tailored building block for syntheses where these precise properties are required to achieve a desired biological activity in the final product. nih.gov

Research Significance in Medicinal Chemistry and Organic Synthesis

The primary significance of this compound lies in its application as a versatile intermediate or building block in multi-step organic synthesis. nih.govrsc.org Its structure provides a scaffold that can be elaborated upon to create larger, more complex molecules with specific biological functions.

A notable application is in the development of inhibitors for therapeutic targets in immunology. For instance, this compound has been utilized in the synthesis of potent and selective inhibitors of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that is crucial for the differentiation of Th17 cells, which are key players in the inflammatory response associated with several autoimmune diseases. By serving as a foundational piece in the construction of RORγt inhibitors, this compound contributes directly to the discovery of potential new treatments for conditions like psoriasis and multiple sclerosis.

In organic synthesis, the compound's carboxylic acid group provides a reactive handle for various chemical transformations, such as amidation or esterification, allowing it to be coupled with other molecular fragments. The fluorinated phenyl ring provides a stable core that can be incorporated into the final target molecule, imparting the beneficial properties associated with fluorination. beilstein-journals.org The strategic use of such fluorinated building blocks is a dominant approach in modern drug discovery. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoro-5-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLWBMRVVVKUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 2 Fluoro 5 Methoxyphenyl Propanoic Acid

Established Synthetic Routes to 3-(2-Fluoro-5-methoxyphenyl)propanoic acid

The creation of the 3-phenylpropanoic acid scaffold can be achieved through a variety of classical and modern synthetic reactions. These routes typically begin with simpler, commercially available starting materials and build the target molecule in a stepwise fashion.

A common and versatile method for the synthesis of 3-arylpropanoic acids begins with a corresponding benzaldehyde (B42025) derivative. This approach generally involves a condensation reaction to form a carbon-carbon double bond, followed by reduction. For instance, a substituted benzaldehyde can undergo a condensation reaction, such as the Knoevenagel or Perkin reaction, to yield a cinnamic acid derivative. Subsequent reduction of the double bond then affords the desired propanoic acid.

A representative multi-step synthesis starting from a benzaldehyde is the "B4 pathway," which converts benzaldehyde to benzoin, then to benzil, and finally to benzilic acid. weebly.com This sequence, while not directly yielding a phenylpropanoic acid, illustrates the utility of benzaldehyde as a versatile starting material in multi-step organic syntheses. weebly.com Another example involves the reduction of an aldehyde to an alcohol, followed by an acid-catalyzed etherification to build more complex molecular architectures. odinity.com

A plausible route to this compound could, therefore, begin with 2-fluoro-5-methoxybenzaldehyde. This starting material could undergo a condensation with a suitable active methylene (B1212753) compound, such as malonic acid or a derivative, to form the corresponding cinnamic acid.

Catalytic hydrogenation is a crucial step in many synthetic pathways leading to phenylpropanoic acids, particularly those that proceed via a cinnamic acid intermediate. The reduction of the carbon-carbon double bond in the side chain of a cinnamic acid derivative can be selectively achieved without affecting the aromatic ring or the carboxylic acid functionality. A variety of catalysts can be employed for this transformation, with palladium on carbon (Pd/C) being a common choice. asianpubs.orgacs.org The reaction is typically carried out under an atmosphere of hydrogen gas. asianpubs.org

An alternative to using gaseous hydrogen is transfer hydrogenation, where a hydrogen donor molecule is used in the presence of a suitable catalyst. For example, formic acid has been shown to be an effective hydrogen source for the reduction of cinnamic acid in the presence of a rhodium catalyst. chemmethod.comresearchgate.net This method can offer advantages in terms of safety and experimental convenience.

The final step in many synthetic sequences is the hydrolysis of an ester to the corresponding carboxylic acid. This transformation can be carried out under either acidic or basic conditions. chemguide.co.uklibretexts.org Basic hydrolysis, often referred to as saponification, is frequently preferred as it is an irreversible process, which can lead to higher yields. chemguide.co.ukmasterorganicchemistry.com The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt and yield the free carboxylic acid. masterorganicchemistry.com

Table 1: Catalytic Systems for the Hydrogenation of Cinnamic Acid Derivatives

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Yield of Phenylpropanoic Acid |

| Rhodium Complex | Formic Acid | Tetrahydrofuran | 65 | 95% chemmethod.com |

| 5% Pd/C | Hydrogen Gas | 1,4-Dioxane | 220 | High Conversion researchgate.net |

| 5% Ru/C | Hydrogen Gas | 1,4-Dioxane | 220 | High Conversion researchgate.net |

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. wikipedia.org While not a direct route to this compound, the Suzuki coupling is highly relevant for the synthesis of more complex aryl structures, including biphenyls, which can be precursors to a wide range of functionalized molecules. nih.gov

For instance, a bromo-substituted phenylpropanoic acid ester could be coupled with a suitable boronic acid to introduce additional aryl groups. Alternatively, a bromo-substituted benzaldehyde could be used in a Suzuki coupling reaction, followed by elaboration of the side chain to form the propanoic acid moiety. The reaction conditions for Suzuki couplings are generally mild and tolerant of a wide variety of functional groups, making it a versatile tool in organic synthesis. mdpi.com The choice of palladium catalyst and ligand is crucial for achieving high yields and can be tailored to the specific substrates being used. mdpi.com

Table 2: Palladium Catalysts for Suzuki-Miyaura Coupling

| Palladium Catalyst | Ligand | Base | Solvent |

| Pd(dppf)Cl2 | dppf | K2CO3 | Dimethoxyethane |

| Pd2(dba)3 | P(t-Bu)3 | Various | Various |

| Pd(OAc)2 | PCy3 | Various | Various |

Enantioselective Synthesis and Chiral Resolution of Propanoic Acid Derivatives

The introduction of a chiral center is a key consideration in the synthesis of many biologically active molecules. For propanoic acid derivatives, chirality can be introduced either through enantioselective synthesis, where one enantiomer is formed preferentially, or through the resolution of a racemic mixture.

Asymmetric synthesis aims to create a single enantiomer of a chiral molecule from an achiral starting material. For compounds structurally related to this compound, such as 2-arylpropanoic acids (profens), a number of asymmetric synthetic strategies have been developed. One common approach involves the use of a chiral auxiliary, which is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. scilit.com

Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. For example, asymmetric hydrogenation of a prochiral olefin can be achieved using a chiral metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. scilit.com Asymmetric multicomponent reactions have also been developed to construct chiral molecules with multiple stereocenters in a single step. purdue.edu

For the synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids, a biocatalytic approach using lactate (B86563) dehydrogenases has been shown to be effective for the reduction of the corresponding pyruvate, yielding both enantiomers with high stereoselectivity. nih.govresearchgate.net

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different rates at which the two enantiomers react with a chiral catalyst or reagent. This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, enantioenriched starting material and the enantioenriched product.

For α-arylalkanoic acids, kinetic resolution via asymmetric esterification has been successfully demonstrated. nih.govcapes.gov.br In this method, a racemic carboxylic acid is reacted with an achiral alcohol in the presence of a chiral acyl-transfer catalyst. One enantiomer of the acid is esterified more rapidly, leading to the formation of an enantioenriched ester and leaving behind the unreacted, enantioenriched carboxylic acid. nih.gov

Enzymes are also highly effective catalysts for kinetic resolution. Lipases, for example, are commonly used for the enantioselective hydrolysis of esters. nih.govrsc.org In this process, a racemic ester is treated with a lipase, which selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This method has been applied to the resolution of 3-arylalkanoic acids. researchgate.net

Derivatization Reactions and Functional Group Interconversions of this compound

The chemical reactivity of this compound is characterized by transformations involving its carboxylic acid moiety, the aromatic ring, and the substituents attached to it. These derivatization reactions are crucial for synthesizing new chemical entities and for creating analogs with modified properties.

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations.

Esterification: The conversion of this compound to its corresponding esters can be achieved through standard acid-catalyzed esterification (Fischer esterification). This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and the yield can be maximized by using an excess of the alcohol or by removing water as it is formed. ceon.rs The reactivity of the alcohol can influence the reaction rate, with primary alcohols generally reacting faster than secondary alcohols. ceon.rsresearchgate.net Alternatively, esters can be prepared under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or by using coupling reagents. organic-chemistry.org

Amidation: Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with an amine. Direct amidation requires high temperatures to drive off water and can be facilitated by catalysts like titanium tetrafluoride. researchgate.net More commonly, the reaction is carried out using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to activate the carboxylic acid. This allows the reaction to proceed at room temperature. The formation of an intermediate, such as a mixed carbonic carboxylic anhydride, can also facilitate the amidation process under neutral conditions. researchgate.net

Reduction to Alcohol/Aldehyde: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(2-fluoro-5-methoxyphenyl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation. masterorganicchemistry.comharvard.edu The reaction typically proceeds by deprotonation of the carboxylic acid, followed by coordination of the aluminum to the carboxylate oxygen and subsequent hydride transfers. youtube.com A final acidic workup is required to protonate the resulting alkoxide. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3•THF), are also capable of reducing carboxylic acids to alcohols and are often preferred for their selectivity in the presence of other reducible functional groups like esters. harvard.edu

The partial reduction of the carboxylic acid to the corresponding aldehyde, 3-(2-fluoro-5-methoxyphenyl)propanal, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires the use of specialized, less reactive hydride reagents or a multi-step process. One approach involves first converting the carboxylic acid to a derivative like an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde. For instance, acid chlorides can be reduced to aldehydes using reagents like sodium tri-tert-butoxyaluminohydride. harvard.edu

Table 1: Carboxylic Acid Functional Group Transformations

| Transformation | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Esterification | Alcohol (R-OH), H₂SO₄ (cat.), heat | 3-(2-Fluoro-5-methoxyphenyl)propanoate ester | Reversible reaction; yield can be improved by removing water. ceon.rs |

| Amidation | Amine (R-NH₂), coupling agent (e.g., DCC, HATU), room temperature | N-substituted 3-(2-fluoro-5-methoxyphenyl)propanamide | Proceeds via an activated carboxylic acid intermediate. researchgate.net |

| Reduction to Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ workup | 3-(2-Fluoro-5-methoxyphenyl)propan-1-ol | LiAlH₄ is a powerful, non-selective reducing agent. masterorganicchemistry.comharvard.edu |

| Reduction to Alcohol | BH₃•THF, then H₃O⁺ workup | 3-(2-Fluoro-5-methoxyphenyl)propan-1-ol | More selective than LiAlH₄. harvard.edu |

| Reduction to Aldehyde | 1. Conversion to acid chloride (e.g., SOCl₂); 2. NaAl(O-t-Bu)₃H | 3-(2-Fluoro-5-methoxyphenyl)propanal | Requires a multi-step process to avoid over-reduction. harvard.edu |

The methoxy (B1213986) group on the aromatic ring can be a site for chemical modification, most notably through demethylation to a hydroxyl group.

Oxidation/Demethylation of the Methoxy Group: The conversion of the methoxy group to a hydroxyl group (O-demethylation) is a key transformation. This can be achieved using strong Lewis acids like boron tribromide (BBr₃) or through nucleophilic cleavage with reagents like lithium iodide. In the context of synthesizing precursors for radiolabeling, the corresponding phenol (B47542) is often required, which would be generated by the demethylation of the methoxy ether. nih.gov While direct oxidation of the methoxy group to a carbonyl function is less common, strong oxidizing conditions could potentially lead to such transformations, although this is not a widely reported reaction for this specific substrate. The synthesis of coumarins from 2-methoxy benzoyl chlorides can involve a tandem demethylation/annulation process. acs.org

Table 2: Aromatic Ring Modifications

| Transformation | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| O-Demethylation | BBr₃, CH₂Cl₂ | 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid | A standard method for cleaving aryl methyl ethers. |

The substitution pattern on the aromatic ring of this compound is governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr): The aromatic ring possesses two activating groups: the fluorine atom and the methoxy group. Both are ortho, para-directing. lkouniv.ac.in The methoxy group is a stronger activating group than fluorine. Therefore, electrophilic substitution is expected to be directed to the positions ortho and para to the methoxy group (positions 4 and 6) and ortho to the fluorine atom (position 3). The propanoic acid side chain is a deactivating group. The positions on the ring are: position 1 (C-CH₂CH₂COOH), position 2 (-F), position 3 (-H), position 4 (-H), position 5 (-OCH₃), and position 6 (-H). The directing effects are as follows:

-F (at C2): Ortho, para-directing (to C1, C3). Deactivating.

-OCH₃ (at C5): Ortho, para-directing (to C4, C6). Activating.

-CH₂CH₂COOH (at C1): Meta-directing. Deactivating.

Considering these effects, the most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the strongly activating methoxy group. Steric hindrance from the adjacent propanoic acid chain might disfavor substitution at the C6 position to some extent. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid like AlCl₃). wikipedia.orglibretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group in nucleophilic aromatic substitution, can be displaced by strong nucleophiles. wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. In this molecule, the propanoic acid group (electron-withdrawing) is meta to the fluorine, which does not provide significant stabilization for the Meisenheimer intermediate. However, under forcing conditions or with photoredox catalysis, nucleophilic substitution of unactivated fluoroarenes can occur. nih.govlibretexts.org

Table 3: Aromatic Ring Substitution Reactions

| Transformation | Reagents and Conditions | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Nitration (SEAr) | HNO₃, H₂SO₄ | 3-(2-Fluoro-4-nitro-5-methoxyphenyl)propanoic acid and 3-(2-Fluoro-6-nitro-5-methoxyphenyl)propanoic acid | Substitution is directed primarily by the activating methoxy group. masterorganicchemistry.com |

| Bromination (SEAr) | Br₂, FeBr₃ | 3-(4-Bromo-2-fluoro-5-methoxyphenyl)propanoic acid and 3-(6-Bromo-2-fluoro-5-methoxyphenyl)propanoic acid | The methoxy group is the dominant directing group. libretexts.org |

| Nucleophilic Substitution (SNAr) | Strong nucleophile (e.g., NaOCH₃), high temperature/pressure or photoredox catalysis | 3-(2-Methoxy-5-methoxyphenyl)propanoic acid (if nucleophile is MeO⁻) | Displacement of the fluorine atom is possible but may require harsh conditions or specialized catalysts. nih.govlibretexts.org |

Structural Elucidation and Characterization Techniques for 3 2 Fluoro 5 Methoxyphenyl Propanoic Acid

Spectroscopic Analysis

¹H NMR Spectroscopy:

The proton NMR spectrum of 3-(2-Fluoro-5-methoxyphenyl)propanoic acid is expected to show distinct signals corresponding to the protons in different chemical environments. The aromatic protons will appear in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns influenced by the fluorine and methoxy (B1213986) substituents. The methylene (B1212753) protons of the propanoic acid chain (adjacent to the aromatic ring and the carbonyl group) would likely appear as two distinct triplets in the range of 2.5 to 3.0 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet, typically appearing far downfield, above 10 ppm, and its position can be concentration-dependent.

For a related compound, methyl 3-(2,6-dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate , the following ¹H NMR (500 MHz, CDCl₃) data has been reported: δ 7.11 (s, 1H), 7.06 (t, J = 8.5 Hz, 1H), 6.78 (dd, J = 2.2, 8.5 Hz, 1H), 6.71 (dd, J = 2.3, 11.5 Hz, 1H), 3.84 (s, 3H), 3.60 (s, 3H), 2.92 (t, J = 8.0 Hz, 2H), 2.47 (t, J = 8.2 Hz, 2H). mdpi.com This provides an indication of the chemical shifts for the aromatic and propanoic acid chain protons in a similar electronic environment.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. For propanoic acid itself, three distinct signals are observed, corresponding to the three carbon atoms in different chemical environments. docbrown.info In this compound, one would expect to see signals for the carboxylic acid carbon (around 170-180 ppm), the aromatic carbons (in the range of 110-160 ppm, with the carbon attached to fluorine showing a characteristic splitting), the methoxy carbon (around 55-60 ppm), and the two methylene carbons of the propanoic acid chain (typically between 25 and 40 ppm).

Predicted ¹³C NMR Chemical Shifts for Phenylpropanoic Acid Derivatives

| Carbon Atom | 3-(2-Methoxyphenyl)propanoic acid (Predicted) | 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (Predicted) |

|---|---|---|

| C=O | ~179 ppm | ~178 ppm |

| Aromatic C-O | ~157 ppm | ~146 ppm |

| Aromatic C-C | ~130-110 ppm | ~132-114 ppm |

| O-CH₃ | ~55 ppm | ~56 ppm |

| -CH₂-Ar | ~30 ppm | ~31 ppm |

| -CH₂-COOH | ~35 ppm | ~36 ppm |

Note: This table is based on predicted data for related compounds and serves as an estimation.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In the negative ion mode, this compound would be expected to show a prominent [M-H]⁻ ion. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may be observed.

High-Resolution Electron Impact Mass Spectrometry (HREI-MS):

HREI-MS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. For propanoic acid, the molecular ion peak [M]⁺ is observed at m/z 74. docbrown.info For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₁₀H₁₁FO₃.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of a compound in a sample. For instance, LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) has been used to analyze fluorinated compounds, providing retention time and mass-to-charge ratio data. nih.gov

Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected Ion | m/z (approximate) |

|---|---|---|

| ESI (-) | [M-H]⁻ | 197.06 |

| ESI (+) | [M+H]⁺ | 199.08 |

| ESI (+) | [M+Na]⁺ | 221.06 |

| EI (+) | [M]⁺ | 198.07 |

Note: The m/z values are calculated based on the monoisotopic mass of the compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene (B151609) ring.

The spectrum of propanoic acid shows a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. fmach.it A strong C=O stretching absorption for the carbonyl group is typically observed around 1700-1725 cm⁻¹. fmach.it Additionally, C-O stretching and O-H bending vibrations would be present. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the C=C stretching vibrations for the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration would likely be observed in the 1000-1400 cm⁻¹ region.

Characteristic IR Absorption Bands for Phenylpropanoic Acids

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Carboxylic Acid/Ether) | Stretching | 1300 - 1200 |

| C-F | Stretching | 1400 - 1000 |

Note: This table provides a general range for the expected absorption bands.

Chromatographic Purity Assessment and Separation Methods

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound.

A typical HPLC system for this compound would likely employ a C18 column. The mobile phase would consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. The gradient or isocratic elution conditions would be optimized to achieve good separation from any potential impurities. Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the compound. For example, a method for a similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH=3) and UV detection at 225 nm. researchgate.net

Exemplary HPLC Method Parameters for Phenylpropanoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These are general conditions and would require optimization for the specific compound.

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) offers higher resolution, sensitivity, and speed compared to conventional HPLC. This powerful combination allows for the rapid separation and confident identification of compounds based on their accurate mass and fragmentation patterns.

In a UPLC-QTOF-MS analysis of this compound, a sub-2 µm particle column would be used for fast and efficient separation. The QTOF mass spectrometer would provide high-resolution mass data for both the parent ion and its fragment ions, enabling unambiguous identification and structural confirmation. This technique is particularly valuable for the analysis of complex samples and for metabolite identification studies. The use of UPLC-QTOF-MS has been reported for the comprehensive profiling of chemical constituents in various complex mixtures. govinfo.govnih.gov

Typical UPLC-QTOF-MS System Parameters

| Component | Specification |

|---|---|

| UPLC System | |

| Column | Acquity UPLC HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| QTOF-MS System | |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole-Time of Flight |

| Acquisition Mode | Positive and/or Negative Ion Mode |

Note: These are general system specifications and would be tailored for the specific analysis.

Elemental Composition and Purity Analysis

The verification of a chemical compound's empirical formula and the determination of its purity are fundamental steps in its characterization. For this compound, these analyses confirm the compound's identity and quantify the level of any impurities. This is typically achieved through a combination of elemental analysis and chromatographic techniques.

Detailed Research Findings

The theoretical elemental composition of this compound is derived from its molecular formula, C₁₀H₁₁FO₃. The calculated percentages for carbon, hydrogen, oxygen, and fluorine are essential benchmarks for experimental validation.

Theoretical Elemental Composition of this compound

Molecular Formula: C₁₀H₁₁FO₃

Molecular Weight: 198.19 g/mol

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 60.61% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.60% |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.59% |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.22% |

While specific research articles detailing the experimental elemental analysis of this compound are not prevalent in publicly accessible literature, the compound is commercially available from suppliers who provide analytical data such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) upon request, confirming its structure and purity. bldpharm.com

Purity assessment is critical and is commonly performed using HPLC, a technique well-suited for the analysis of aromatic carboxylic acids. nih.gov This method separates the target compound from any starting materials, by-products, or degradation products. For context, a positional isomer, 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, is commercially available with a reported purity level, which illustrates the standards to which these types of compounds are held. sigmaaldrich.com

Illustrative Purity Data for a Related Isomer

| Compound Name | CAS Number | Purity | Analytical Method |

| 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | 900021-53-6 | 95% | Not specified |

The analysis of organofluorine compounds can present unique challenges, but established methods like combustion ion chromatography are also employed to accurately determine fluorine content. nih.gov The combination of elemental analysis to confirm the empirical formula and chromatographic methods to establish purity ensures the quality and identity of this compound for research and synthesis applications.

Computational Chemistry and Structure Activity Relationship Sar Studies of 3 2 Fluoro 5 Methoxyphenyl Propanoic Acid

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation and interaction of a molecule when bound to a specific receptor or enzyme. nih.gov This process is fundamental to understanding the potential pharmacological action of compounds like 3-(2-Fluoro-5-methoxyphenyl)propanoic acid.

Molecular docking simulations are employed to place a ligand, such as this compound, into the binding site of a target macromolecule, such as a protein or enzyme. The primary goal is to predict the binding conformation and estimate the binding affinity, often expressed as a docking score. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

For a compound like this compound, which is a derivative of propanoic acid, relevant biological targets could include enzymes like cyclooxygenases (COX) or other proteins where similar scaffolds have shown activity. scilit.comresearchgate.net The docking process would analyze several key interactions:

Hydrogen Bonding: The carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds with amino acid residues like arginine, serine, or tyrosine in a receptor's active site.

Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can interact favorably with nonpolar pockets within the binding site.

Ionic Interactions: At physiological pH, the carboxylic acid can be deprotonated to a carboxylate, which can form strong ionic bonds (salt bridges) with positively charged residues like lysine (B10760008) or arginine.

Fluorine-Specific Interactions: The fluorine atom at the 2-position of the phenyl ring can influence binding by altering the electronic properties of the ring and potentially participating in specific interactions with the protein backbone or side chains. nih.gov

The results of these simulations are typically summarized in a table that quantifies the predicted binding energy and details the specific amino acid residues involved in the interactions.

Table 1: Hypothetical Docking Interaction Analysis of this compound

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Serine, Tyrosine, Arginine | -8.5 |

| Ionic Interaction | Carboxylate (-COO⁻) | Lysine, Arginine | |

| Hydrophobic | Phenyl Ring | Leucine, Valine, Isoleucine | |

| Halogen Bond | Fluoro Group (-F) | Backbone Carbonyl Oxygen |

The three-dimensional shape (conformation) of a molecule is critical for its ability to be recognized by and bind to a biological target. Conformational analysis of this compound would investigate the rotational freedom around its single bonds to identify low-energy, stable conformations. The propanoic acid side chain, in particular, can adopt various spatial arrangements relative to the substituted phenyl ring.

Furthermore, the stereochemistry of the molecule is of paramount importance. This compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two distinct enantiomers (R and S). These enantiomers are non-superimposable mirror images and can exhibit significantly different biological activities. Computational methods can be used to model both the R- and S-enantiomers separately in a chiral receptor environment to predict which one has a more favorable binding profile. This analysis helps explain why one enantiomer may be significantly more potent or have a different pharmacological effect than the other.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.govddg-pharmfac.net For a series of analogues based on the this compound scaffold, a QSAR study would be conducted as follows:

Data Set Assembly: A series of compounds with systematic variations to the parent structure would be synthesized and their biological activity (e.g., IC50 values) measured in a relevant assay. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, pKa), electronic properties (e.g., partial charges), and steric or topological indices.

Model Generation: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal validation techniques (like cross-validation) and an external test set of compounds not used in the model's creation. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing and guiding further drug design efforts. ddg-pharmfac.net

Electronic and Steric Effects of Fluoro and Methoxy (B1213986) Substituents on Molecular Interactions

The fluoro group at the ortho position is a small, highly electronegative substituent. Its primary electronic influence is a strong electron-withdrawing inductive effect (-I). This effect can decrease the pKa of the propanoic acid moiety, making it a stronger acid. Furthermore, the fluorine atom can participate in hydrogen bonding as a hydrogen bond acceptor, which can be a critical interaction with a biological target. While fluorine is not significantly larger than hydrogen, its placement at the ortho position can exert a notable steric influence, potentially restricting the rotation of the phenyl ring and influencing the preferred conformation of the molecule.

The methoxy group at the meta position (relative to the propanoic acid side chain) exhibits a dual electronic nature. It has a weak electron-withdrawing inductive effect (-I) and a stronger electron-donating resonance effect (+R). In the meta position, the resonance effect is less pronounced compared to the ortho or para positions. The net electronic effect of a meta-methoxy group is generally considered to be weakly electron-donating. Sterically, the methoxy group is larger than the fluoro group and can influence the local molecular shape and accessibility of nearby functional groups.

The interplay of these electronic and steric effects is crucial for the molecule's structure-activity relationship (SAR). For instance, the combined electron-withdrawing nature of the ortho-fluoro group and the electron-donating nature of the meta-methoxy group create a specific electron density pattern on the aromatic ring, which can be critical for recognition by a receptor.

Computational studies can provide quantitative insights into these effects. Parameters such as Hammett constants (σ), which quantify the electronic effect of a substituent, and steric parameters like Taft's E_s or Charton's ν, can be used to build QSAR (Quantitative Structure-Activity Relationship) models.

Below is a table summarizing the anticipated electronic and steric effects of the substituents in this compound.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Molecular Interactions |

| Fluoro | ortho | Strong inductive electron withdrawal (-I). | Minimal steric bulk, but can influence local conformation. | Can lower the pKa of the carboxylic acid, potentially altering ionization state and ionic interactions. Can act as a hydrogen bond acceptor. |

| Methoxy | meta | Weak inductive withdrawal (-I), moderate resonance donation (+R). | Moderate steric bulk. | Can modulate the overall electron density of the phenyl ring, affecting π-π stacking or other non-covalent interactions. The steric bulk can influence binding pocket fit. |

Biological Activities and Mechanistic Investigations in Preclinical Models of 3 2 Fluoro 5 Methoxyphenyl Propanoic Acid and Analogues

Receptor Agonism and Antagonism Profiling

The interaction of phenylpropanoic acid derivatives with cellular receptors is a significant area of research, with particular attention paid to G-protein coupled receptors (GPCRs) and nuclear receptors like PPARs.

Aryl propionic acid derivatives have been identified as potent agonists of G-Protein Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). nih.govnih.gov GPR40 is a receptor that mediates glucose-stimulated insulin (B600854) secretion and is a target for type 2 diabetes therapeutics. nih.govacs.org

Research has led to the discovery of GPR40 full agonists and even "superagonists" based on the aryl propionic acid scaffold. nih.govacs.org These compounds have demonstrated excellent in vitro potency and efficacy in stimulating signaling pathways. nih.gov For example, the introduction of a fluorine atom at the alpha-carbon of the propionic acid chain has been explored as a strategy to enhance the properties of these agonists. nih.govacs.org While the specific compound 3-(2-Fluoro-5-methoxyphenyl)propanoic acid is not explicitly detailed in these studies, the findings for structurally related analogues are highly relevant.

| Compound | Structure Description | GPR40 Agonist Activity (EC50) | Reference |

|---|---|---|---|

| TAK-875 | A well-studied GPR40 partial agonist. | Reported as a potent partial agonist. | nih.gov |

| AM-1638 | A known GPR40 full agonist. | Used as a reference full agonist in studies. | acs.org |

| Compound 19 (α-fluoro, α-methyl derivative) | An aryl propionic acid with both a methyl and a fluorine atom on the α-carbon. | Demonstrated superior in vitro potency and efficacy as a "superagonist". | nih.gov |

The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that play crucial roles in metabolism and inflammation. youtube.com Phenylpropanoic acid derivatives have been specifically designed and synthesized as dual agonists for PPARα and PPARδ. nih.gov These studies indicate that the phenylpropanoic acid structure is a suitable scaffold for interacting with PPARs.

The nature of the substituents on the phenyl ring and the linker to the acid group are key determinants of the potency and selectivity for different PPAR subtypes. nih.gov Research has shown that α-substituted phenylpropanoic acid-type agonists can bind to the PPAR ligand-binding domain in different conformations depending on the receptor subtype (α, δ, or γ), suggesting a high degree of structural flexibility in the interaction. nih.gov This adaptability highlights that compounds like this compound could potentially modulate PPAR signaling pathways, although direct experimental evidence is needed.

Cell-Based Assays and Cellular Target Identification

The effects of this compound analogues have been assessed in various cell-based assays, particularly in the context of cancer research, to determine their impact on cell viability and proliferation.

While direct data for this compound is not available, several studies have demonstrated the anti-proliferative activity of structurally related compounds containing methoxyphenyl or propanoic acid moieties against various cancer cell lines.

For instance, a derivative of ciprofloxacin (B1669076) named methoxyphenylcipro (CMPP) showed selective cytotoxicity against human breast cancer and melanoma cells, inducing apoptosis through the generation of reactive oxygen species. nih.gov In another study, the newly synthesized p-methoxyphenyl maleanilic acid (MPMA) exhibited significant potency against human hepatocellular carcinoma (HepG-2), colon carcinoma (HCT-116), and breast carcinoma (MCF-7) cell lines. nih.gov Furthermore, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer properties, with several compounds showing the ability to reduce the viability of A549 lung cancer cells. researchgate.net Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide also displayed cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.com These findings collectively suggest that the methoxyphenylpropanoic acid scaffold is a promising framework for the development of novel anticancer agents.

| Compound/Analogue Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| p-Methoxyphenyl maleanilic acid (MPMA) | HepG-2, HCT-116, MCF-7 | Showed significant potency with IC50 values of 56.2 µg/mL (HepG-2), 89.9 µg/mL (HCT-116), and 104 µg/mL (MCF-7). | nih.gov |

| Methoxyphenylcipro (CMPP) | MD-MB-486 (breast), MV3 (melanoma) | Induced antiproliferative activity and caspase-dependent apoptosis. | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (lung) | Several derivatives reduced cell viability by 50% and suppressed cell migration. | researchgate.net |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | U-87 (glioblastoma), MDA-MB-231 (breast) | Compounds were generally more cytotoxic against the U-87 cell line. | mdpi.com |

Assessment of Anti-Inflammatory Effects in In Vitro and Non-Human Animal Models

While direct studies on the anti-inflammatory properties of this compound are not widely published, the broader class of phenolic acids, to which it belongs, is recognized for significant anti-inflammatory activity. nih.gov Research into these related compounds typically employs a variety of in vitro and in vivo models to elucidate mechanisms of action.

Common in vitro assays measure the compound's ability to inhibit inflammatory mediators. For instance, studies often use macrophage cell lines, such as RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.com The efficacy of a test compound is then assessed by measuring the reduction in pro-inflammatory molecules like nitric oxide (NO), and cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com The inhibition of enzymes central to the inflammatory cascade, like Cyclooxygenase-2 (COX-2), is also a key measure. mdpi.com

Phenolic compounds found in natural sources like raspberries have demonstrated potent anti-inflammatory effects in such assays. mdpi.com These compounds, which share structural motifs with phenylpropanoic acids, have been shown to block the secretion of pro-inflammatory cytokines and interfere with oxidative stress signaling pathways. mdpi.com For example, certain flavonoids can inhibit transcription factors like NF-κB, which is a central regulator of inflammatory gene expression. mdpi.com

Table 1: In Vitro Anti-Inflammatory Activity of Phenolic Compounds from Raspberries

| Compound Class | In Vitro Model | Observed Effect | Reference |

|---|---|---|---|

| Anthocyanins | LPS-stimulated RAW 264.7 macrophages | Reduced expression of inducible nitric oxide synthase (iNOS), COX-2, IL-1β, and IL-6. | mdpi.com |

| Flavonoids (general) | Various cell-based assays | Inhibition of tyrosine and serine-threonine protein kinase signaling pathways. | mdpi.com |

| Various Phenolics (Quercetin, Catechin, Caffeic acid) | Lipid peroxidation assays | Inhibition of lipid peroxidation. | mdpi.com |

In Vitro Antimicrobial Activity against Bacterial Strains

The potential antimicrobial effects of this compound can be inferred from studies on analogous structures. Research into amino acid derivatives, for example, has identified promising scaffolds for developing new antimicrobial agents, particularly against multidrug-resistant pathogens. nih.gov

A recent study detailed the synthesis and evaluation of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov These compounds were tested against a panel of clinically important bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi. The antimicrobial activity was quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

Several of these propanoic acid derivatives exhibited potent, structure-dependent activity. Hydrazone derivatives, in particular, showed broad-spectrum antimicrobial effects, with significant activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and various Gram-negative pathogens. nih.govresearchgate.net These findings highlight that the propanoic acid scaffold can be chemically modified to create potent antimicrobial agents. nih.gov

Table 2: Antimicrobial Activity of a 3-((4-hydroxyphenyl)amino)propanoic Acid Derivative (Compound 6)

| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli AR-0001 | Carbapenemase-producing | 64 | nih.gov |

| Klebsiella pneumoniae AR-003 | Carbapenemase-producing | 64 | nih.gov |

| Pseudomonas aeruginosa AR-1114 | Multidrug-resistant | 32 | nih.gov |

| Acinetobacter baumannii AR-0273 | Multidrug-resistant | 32 | nih.gov |

Studies on Amino Acid Transport Systems and Cellular Uptake Mechanisms (e.g., System A, System L)

The cellular uptake of small molecules like this compound is crucial for their biological activity. While direct transport data for this specific compound is scarce, research on related fluorinated propanoic acid derivatives, particularly those developed as imaging agents, provides insight into potential transport mechanisms.

Amino acid transport (AAT) systems, such as System A and System L, are often upregulated in cancer cells to meet increased metabolic demands and can be exploited for targeted drug delivery. nih.govmdpi.com Studies on fluorinated and methylated amino acid analogues have shown that these molecules can enter cells via a mix of AAT systems. mdpi.com For example, certain radiolabeled amino acid tracers demonstrated uptake through pathways likely involving both System A and System L transporters. mdpi.com The efficiency and selectivity of transport can be finely tuned by structural modifications to the molecule. mdpi.com

Beyond dedicated amino acid transporters, other mechanisms can influence cellular uptake. For instance, functionalizing molecules with moieties like phenylboronic acid (PBA) has been shown to enhance cellular entry by promoting interaction with sialic acid groups overexpressed on some tumor cells. nih.gov This suggests that the phenyl group of this compound could play a role in its membrane interaction and subsequent uptake.

Elucidation of Pharmacological Mechanisms at the Molecular Level

Protein-Ligand Binding Analysis and Allosteric Modulation

Understanding how a compound interacts with its protein targets is fundamental to elucidating its pharmacological mechanism. For a molecule like this compound, interactions could range from direct binding in an active site to more subtle allosteric modulation.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This binding event induces a conformational change in the protein, which in turn modulates the affinity or efficacy of the orthosteric ligand. nih.gov This mechanism offers significant therapeutic advantages, including higher target selectivity and a ceiling effect that can improve safety. mdpi.com Allosteric modulators are categorized as positive (PAMs), negative (NAMs), or silent/neutral (SAMs/NALs) based on whether they enhance, inhibit, or have no effect on the orthosteric ligand's action, respectively. mdpi.comacs.org

While no specific protein targets for this compound have been identified as being allosterically modulated, related small molecules serve as examples. Phenylpropanoic acid derivatives have been developed as potent agonists for G protein-coupled receptors (GPCRs) like GPR40. nih.gov Furthermore, other small molecules with carboxylic acid features have been identified as PAMs for N-methyl-D-aspartate (NMDAR) receptors, where they act by stabilizing an active conformation of the receptor. universityofgalway.ie These examples show the potential for a compound with a phenylpropanoic acid core to function as a modulator of receptor activity.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

To understand the global cellular response to a compound, researchers employ high-throughput techniques like gene expression profiling and proteomics. These methods provide an unbiased view of the changes in mRNA transcripts or protein levels following compound treatment, offering clues to its mechanism of action, potential off-targets, and pathways affected. nih.govyoutube.com

Gene expression analysis, often performed using microarrays or RNA-sequencing, can reveal which cellular pathways are activated or suppressed by a compound. For instance, studies on valproic acid, a simple carboxylic acid, revealed significant changes in the expression of genes involved in cell cycle control and development. nih.gov

Proteomics, particularly chemical proteomics, uses specialized probes or techniques like thermal proteome profiling to identify direct protein-ligand interactions on a proteome-wide scale. nih.govresearchgate.net This can reveal not only the intended target but also unanticipated off-targets that might explain a compound's efficacy or toxicity. researchgate.net For example, proteomic analyses of cells treated with fluoroquinolone antibiotics identified mitochondrial proteins as off-targets, contributing to the drugs' known toxicity. researchgate.net Subsequent analysis can quantify changes in the abundance of thousands of proteins and their post-translational modifications (PTMs), providing deep insight into the perturbation of signaling networks. youtube.commdpi.com Although no such studies have been published for this compound, these approaches represent a critical next step in characterizing its molecular pharmacology.

Applications of 3 2 Fluoro 5 Methoxyphenyl Propanoic Acid As Chemical Intermediates and Building Blocks

Role in Complex Organic Synthesis

In the realm of complex organic synthesis, 3-(2-Fluoro-5-methoxyphenyl)propanoic acid serves as a key structural unit. It is classified as a fluorinated building block, a carboxylic acid, and an ether, indicating its multifunctionality. nih.gov The utility of this compound stems from the distinct reactivity of its three main components: the carboxylic acid group, the aromatic ring, and the aliphatic propanoic chain.

The carboxylic acid moiety (-COOH) is the most versatile functional group for transformations. It can be readily converted into a variety of other functional groups, such as esters, amides, acyl chlorides, or alcohols. These reactions are fundamental steps in the assembly of larger molecules. For instance, activation to an acyl chloride followed by reaction with an amine (amidation) or an alcohol (esterification) is a common strategy for linking molecular fragments.

The 2-fluoro-5-methoxyphenyl ring is another critical feature. The fluorine and methoxy (B1213986) substituents modulate the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. Furthermore, these groups are often incorporated into bioactive molecules to enhance their pharmacological profiles. The propanoic acid side chain provides a flexible three-carbon linker that can be crucial for achieving the correct orientation and conformation of a final molecule, for example, to fit into the binding pocket of a protein.

The table below outlines the key reactive sites of the molecule and the potential synthetic transformations it can undergo, highlighting its role as a versatile building block.

| Molecular Component | Reactive Site | Potential Synthetic Transformations | Purpose in Complex Synthesis |

| Propanoic Acid | Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction to alcohol, Conversion to acyl halide | Linkage to other molecules, Functional group interconversion |

| Aromatic Ring | Phenyl Ring (C-H bonds) | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Introduction of additional functional groups |

| Aromatic Ring | C-F and C-O bonds | Nucleophilic Aromatic Substitution (under specific conditions) | Modification of the core scaffold |

| Aliphatic Chain | α- and β-carbons | Halogenation, Functionalization via enolates | Creation of new stereocenters or attachment points |

This interactive table summarizes the synthetic potential of this compound.

Precursor for Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Development

The structural motifs present in this compound are frequently found in biologically active compounds, making it a valuable precursor in pharmaceutical development. The fluorinated phenyl ring is a particularly sought-after feature in modern drug design. The incorporation of fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability.

While specific, publicly documented examples of marketed drugs synthesized directly from this compound are not prominent, its utility is evident from the synthesis of investigational compounds and analogues of known APIs. For example, structurally related fluoro-methoxyphenyl derivatives are used as key building blocks for molecules targeting the central nervous system. A notable instance is the use of (2-fluoro-4-methoxyphenyl)boronic acid in the synthesis of a potential Positron Emission Tomography (PET) imaging ligand for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a target for treating neuropsychiatric disorders like schizophrenia and anxiety. nih.gov This highlights the importance of the fluoro-methoxyphenyl scaffold in developing agents that act on the brain.

The compound is an ideal starting point for creating libraries of novel compounds for high-throughput screening. By systematically reacting the carboxylic acid group with a diverse set of amines or alcohols, medicinal chemists can generate a large number of amide or ester derivatives. These libraries can then be tested for activity against various biological targets, such as protein kinases, G-protein coupled receptors (GPCRs), or enzymes, accelerating the early phases of drug discovery.

The table below presents examples of related phenylpropanoic acid derivatives and the therapeutic areas they are associated with, illustrating the potential applications for compounds derived from this compound.

| Related Structural Analogue/Derivative | Therapeutic Area / Target | Significance of the Moiety | Reference |

| (2-Fluoro-4-methoxyphenyl) boronic acid | CNS / mGluR2 Imaging | The fluoro-methoxyphenyl group is key for brain receptor targeting. | nih.gov |

| 3-Aryl-propanoic acids | Anti-inflammatory | The propanoic acid moiety is a classic feature of NSAIDs (e.g., Ibuprofen). | nih.gov |

| 3-(Furan-2-yl)propanoic acid derivatives | Antimicrobial | Used as scaffolds to develop agents against fungal and bacterial pathogens. | mdpi.com |

| Fluoroquinolone carboxylic acids | Antibacterial | The fluorinated aromatic ring is crucial for the activity of quinolone antibiotics. | nih.gov |

This interactive table shows the relevance of similar chemical structures in pharmaceutical development.

Utility in the Synthesis of Advanced Materials

While the primary application of this compound appears to be in the life sciences, its chemical structure holds potential for the synthesis of advanced materials. Aromatic carboxylic acids, especially those containing fluorine, are valuable monomers for creating high-performance polymers, liquid crystals, and other functional organic materials.

The fluorine atom can impart several desirable properties to materials, including:

Chemical Resistance: Fluorinated polymers are often resistant to chemical attack and degradation.

Hydrophobicity: The presence of fluorine can create materials with low surface energy, leading to water- and oil-repellent properties.

Modified Electronic Properties: The high electronegativity of fluorine can influence the electronic characteristics of organic semiconductors or dielectric materials.

The rigid aromatic core of this compound combined with the flexible propanoic acid linker could be exploited in the design of liquid crystals or specialty polymers. The carboxylic acid group provides a convenient handle for polymerization reactions, such as the formation of polyesters or polyamides. These materials could find applications in electronics, aerospace, or as specialized coatings.

However, it is important to note that literature specifically documenting the use of this compound in materials science is scarce. Its application in this field remains largely prospective, based on the known utility of structurally similar fluorinated aromatic carboxylic acids. Further research would be required to explore and develop its potential as a precursor for advanced materials.

Metabolic Studies and Biotransformation Pathways of 3 2 Fluoro 5 Methoxyphenyl Propanoic Acid Non Human Systems

In Vitro Metabolic Stability Assessment (e.g., using Liver Microsomes)

The in vitro metabolic stability of a compound provides an early indication of its potential in vivo clearance. Liver microsomes, which are subcellular fractions of the liver, are a commonly used in vitro tool as they contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.comspringernature.com

The assessment of metabolic stability typically involves incubating the test compound, in this case, 3-(2-Fluoro-5-methoxyphenyl)propanoic acid, with liver microsomes from various species (e.g., rat, mouse, dog, human) in the presence of necessary cofactors like NADPH. evotec.commercell.com The reaction is monitored over time, and samples are taken at various intervals to measure the disappearance of the parent compound. mercell.com The rate of disappearance is then used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). bioivt.com

While no specific data for this compound has been reported, a hypothetical metabolic stability study would generate data similar to that presented in Table 1.

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Identification of Metabolites via Advanced Analytical Techniques

Identifying the metabolites of a compound is crucial for understanding its biotransformation pathways and for assessing the potential for formation of active or toxic metabolites. Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are the cornerstones of metabolite identification. arome-science.comsysrevpharm.org

Following incubation with a metabolically active system, such as liver microsomes or hepatocytes, the resulting mixture is analyzed. LC-MS is highly sensitive and can detect and provide mass information for a wide range of metabolites. nih.gov High-resolution mass spectrometry can provide accurate mass measurements, which aids in the determination of the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information. NMR spectroscopy can provide detailed structural elucidation of metabolites, especially when they are isolated in sufficient quantities. researchgate.net

For a compound like this compound, potential metabolic pathways could include hydroxylation of the aromatic ring, O-demethylation of the methoxy (B1213986) group, or conjugation of the carboxylic acid group (e.g., glucuronidation). The identification of such metabolites would be documented as shown in the hypothetical Table 2.

| Metabolite ID | Proposed Structure | Analytical Method | Biological Matrix |

|---|---|---|---|

| M1 | Data not available | Data not available | Data not available |

| M2 | Data not available | Data not available | Data not available |

| M3 | Data not available | Data not available | Data not available |

Microbial Degradation and Catabolism (e.g., Gut Microbiota-Mediated Transformations of Aromatic Compounds)

The gut microbiota plays a significant role in the metabolism of xenobiotics, including many aromatic compounds. nih.govahajournals.org Microorganisms in the gastrointestinal tract can perform a variety of biotransformations that may not be observed in mammalian tissues. For aromatic compounds, these can include hydroxylation, demethylation, and even cleavage of the aromatic ring. nih.govresearchgate.net

The study of microbial degradation of a compound like this compound would typically involve incubating the compound with fecal slurries or specific bacterial cultures isolated from the gut. The transformation of the parent compound and the formation of metabolites would be monitored over time using techniques like LC-MS. Given the structure of this compound, potential microbial transformations could involve modifications to the propanoic acid side chain or the substituted phenyl ring.

While specific studies on the microbial degradation of this compound are not available, research on other aromatic compounds has shown that gut bacteria can produce a diverse array of metabolites. nih.gov

Excretion and Tissue Distribution in Non-Human Animal Models

To understand the complete fate of a compound in a living organism, its excretion and tissue distribution must be studied in non-human animal models, such as rats or dogs. carnet.hruio.no These studies typically involve administering the compound (often radiolabeled) to the animals and then collecting and analyzing urine, feces, and various tissues to determine the concentration of the parent compound and its metabolites. researchgate.net

The primary routes of excretion for many xenobiotics are through the urine and feces. techniques-ingenieur.fr The extent to which a compound is excreted by each route provides insight into its absorption and metabolic pathways. Tissue distribution studies reveal where the compound and its metabolites accumulate in the body, which can be important for understanding both its efficacy and potential toxicity. nih.gov

For this compound, one would expect the carboxylic acid moiety to facilitate renal excretion, possibly after conjugation. The lipophilicity imparted by the fluoro and methoxy groups might lead to some tissue distribution. A summary of findings from such a study would typically be presented in a format similar to the hypothetical Table 3.

| Parameter | Finding |

|---|---|

| Primary Route of Excretion | Data not available |

| % of Dose in Urine (as parent and metabolites) | Data not available |

| % of Dose in Feces (as parent and metabolites) | Data not available |

| Tissues with Highest Concentration | Data not available |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-fluoro-5-methoxyphenyl)propanoic acid, and how can purity be maximized during synthesis?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the fluorinated aromatic ring. Key steps include protecting the carboxylic acid group during reaction conditions to avoid side reactions. Purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures ≥95% purity. Monitor reactions with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use H/C NMR to confirm aromatic substitution patterns (e.g., fluorine-induced splitting at δ 7.2–7.5 ppm for ortho-fluorine protons). IR spectroscopy verifies carboxylic acid O–H stretches (~2500–3000 cm) and C=O bonds (~1700 cm). High-resolution mass spectrometry (HRMS) with ESI+ ionization provides accurate molecular weight confirmation (expected [M+H]: 227.0821) .

Q. What protocols are recommended for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress testing). Analyze degradation products via LC-MS every 30 days. Use amber vials to prevent photodegradation. Stability indicators include ≤5% impurity formation over 6 months at -20°C .

Q. How can researchers validate the compound’s interaction with biological targets in preliminary assays?

- Methodological Answer : Perform fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity to receptors like PPAR isoforms (e.g., PPARγ). Use HEK293 cells transfected with PPAR response element (PPRE)-luciferase reporters for functional activity. EC values <10 μM suggest agonist potential .

Q. What analytical techniques are critical for distinguishing this compound from structural analogs?

- Methodological Answer : X-ray crystallography resolves spatial arrangement of the fluorine and methoxy groups. Differential scanning calorimetry (DSC) identifies unique melting points (expected range: 145–150°C). Compare retention times in reversed-phase HPLC against analogs (e.g., 3-(4-methoxyphenyl)propanoic acid elutes earlier due to reduced polarity) .

Advanced Research Questions

Q. How do metabolic pathways alter the bioactivity of this compound in vivo?

- Methodological Answer : In murine models, phase I metabolism (e.g., CYP450-mediated dealkylation) produces 3-(5-hydroxy-2-fluorophenyl)propanoic acid, while phase II conjugation forms sulfated/glucuronidated derivatives. Quantify metabolites using UPLC-QTOF-MS with stable isotope-labeled internal standards. Correlate metabolite profiles with PPARγ activation in liver microsomes .

Q. What strategies resolve contradictions in reported bioactivity data across different cell lines?

- Methodological Answer : Variability may arise from cell-specific expression of efflux transporters (e.g., P-gp) or metabolizing enzymes. Conduct parallel assays in MDR1-transfected vs. wild-type cells. Normalize data to intracellular compound levels quantified via LC-MS. Use siRNA knockdown to confirm target specificity .

Q. How can computational modeling predict the compound’s binding mode to PPAR isoforms?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using PPARγ’s crystal structure (PDB: 3DZY). Optimize ligand poses with quantum mechanics/molecular mechanics (QM/MM) to account for fluorine’s electronegativity. Validate predictions via alanine-scanning mutagenesis of key binding residues (e.g., Lys367, His449) .

Q. What synthetic strategies enable the incorporation of this compound into multifunctional drug candidates?

- Methodological Answer : Use peptide coupling reagents (e.g., HATU/DIPEA) to conjugate the carboxylic acid to amine-containing scaffolds (e.g., kinase inhibitors). Introduce click chemistry handles (e.g., azide-alkyne cycloaddition) for modular derivatization. Monitor steric effects of the fluorine substituent on reaction yields .

Q. How does the fluorine substituent influence the compound’s pharmacokinetic profile compared to non-fluorinated analogs?

- Methodological Answer : Fluorine enhances metabolic stability by resisting CYP450-mediated oxidation. Compare logP values (calculated: ~2.1 vs. ~2.5 for non-fluorinated analogs) to assess lipophilicity. Measure plasma protein binding via equilibrium dialysis; fluorine increases albumin affinity by 15–20%, prolonging half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.